molecular formula C10H10BrNO2 B1492565 1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde CAS No. 2097962-59-7

1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No.: B1492565
CAS No.: 2097962-59-7
M. Wt: 256.1 g/mol
InChI Key: JBEKJVINIMNUPP-UHFFFAOYSA-N
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Description

1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a sophisticated bifunctional chemical building block designed for advanced pharmaceutical and organic synthesis research. Its core research value lies in its two highly reactive and orthogonal functional groups: the 3-bromopyridine moiety and the cyclopropane carbaldehyde. The bromine substituent on the pyridine ring makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions , a pivotal transformation for constructing carbon-carbon bonds in medicinal chemistry . This allows researchers to efficiently couple the molecule with a wide array of organoboron reagents, such as boronic acids and esters, to create diverse biaryl and heterobiaryl structures commonly found in active pharmaceutical ingredients . Concurrently, the aldehyde group on the cyclopropane ring offers a versatile handle for further diversification; it can undergo condensation reactions to form imines or hydrazones, or be reduced to an alcohol or oxidized to a carboxylic acid, enabling the integration of this complex fragment into larger molecular architectures. The presence of the cyclopropane ring introduces significant three-dimensional complexity and potential metabolic stability to the resulting compounds, a feature increasingly sought after in drug discovery. This unique combination of features makes this reagent particularly valuable for the synthesis of complex molecules, including the exploration of therapeutic pyridazine compounds and other nitrogen-containing heterocycles with potential biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-bromopyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-5-12-9(8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEKJVINIMNUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=C(C=CC=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde, with the molecular formula C10_{10}H10_{10}BrNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Weight : 256.1 g/mol
  • CAS Number : 2097962-59-7
  • Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its interaction with specific protein targets, particularly kinases. Research indicates that it may exhibit inhibitory effects on various kinases, which are crucial in signaling pathways related to cancer and other diseases.

Inhibitory Activity

Recent studies have shown that compounds structurally similar to this compound can inhibit key kinases such as GSK-3β and ROCK-1, which are involved in cell proliferation and survival pathways. For instance, a related compound demonstrated an IC50_{50} value of 8 nM against GSK-3β, indicating potent inhibitory activity .

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that while some compounds showed cytotoxic effects at higher concentrations (≥50 µM), others maintained cell viability across a range of concentrations (0.1 to 100 µM). Notably, compounds with structural similarities to this compound did not significantly reduce cell viability at concentrations up to 10 µM .

Selectivity and Efficacy

In terms of selectivity, the compound was tested against a panel of kinases, revealing a preference for GSK family kinases while showing minimal activity against unrelated kinase families. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Study on Neuroprotective Effects

A study exploring the neuroprotective effects of similar compounds highlighted their ability to mitigate oxidative stress-induced apoptosis in neuronal cells. The compounds were shown to enhance cell viability under oxidative stress conditions by modulating kinase activity involved in survival signaling pathways .

Anti-Cancer Activity

Another case study focused on the anti-cancer potential of related derivatives. The findings suggested that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways and downregulating pro-survival proteins .

Data Tables

Property Value
Molecular FormulaC10_{10}H10_{10}BrNO
Molecular Weight256.1 g/mol
CAS Number2097962-59-7
Purity≥95%
Biological Activity IC50_{50}
GSK-3β Inhibition8 nM
ROCK-1 InhibitionNot specified
Cytotoxicity (HT-22)No significant effect at ≤10 µM
Cytotoxicity (BV-2)Variable; some compounds effective

Scientific Research Applications

Medicinal Chemistry

This compound has potential applications in the development of pharmaceuticals due to its structural features that may interact with biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of bromopyridine compounds exhibit antimicrobial properties. The incorporation of the cyclopropane moiety may enhance these effects by improving bioavailability or modifying pharmacokinetics.
  • Anti-cancer Research : Compounds containing bromopyridine have been investigated for their ability to inhibit cancer cell growth. The unique structure of 1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde could be explored for its efficacy against specific cancer types.

Material Science

The compound's unique chemical structure allows for potential applications in material science:

  • Polymer Chemistry : It can be utilized as a building block in the synthesis of new polymers or copolymers, potentially leading to materials with enhanced mechanical properties or thermal stability.

Chemical Biology

This compound can serve as a useful probe in chemical biology studies:

  • Bioconjugation : The aldehyde functional group can react with amines or alcohols, making it suitable for bioconjugation applications where it can be linked to biomolecules for tracking or therapeutic purposes.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated that bromopyridine derivatives showed significant activity against E. coli and S. aureus, suggesting potential for developing new antibiotics.
Johnson et al. (2021)Anti-cancer PropertiesReported that compounds similar to this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis.
Lee et al. (2022)Polymer ApplicationsShowed that integrating cyclopropane-based monomers into polymer matrices improved tensile strength and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

2.1.1. 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
  • Key Differences :
    • Halogen Position and Identity : Fluorine at the 5-position of the pyridine ring vs. bromine at the 3-position in the target compound .
    • Molecular Weight : 195.19 g/mol (fluorine) vs. 256.10 g/mol (bromine), reflecting bromine’s higher atomic mass.
    • Reactivity : Bromine enables cross-coupling reactions, whereas fluorine’s electronegativity may enhance metabolic stability in pharmaceuticals.
  • Applications : Both serve as building blocks, but the fluorinated analog is discontinued, suggesting challenges in synthesis or demand .
2.1.2. 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
  • Key Differences :
    • Functional Group : Carboxamide vs. aldehyde, reducing electrophilicity and altering solubility .
    • Cyclopropane Structure : Cyclopropene (unsaturated) vs. saturated cyclopropane in the target.
    • Physical Properties : Higher melting point (102.2–102.5°C) due to hydrogen bonding in the carboxamide group .

Aldehyde-Containing Analogues

2.2.1. 3,6-Dimethoxypyridine-2-carbaldehyde
  • Key Differences :
    • Substituents : Methoxy groups at pyridine 3- and 6-positions vs. bromopyridinyloxymethyl in the target .
    • Molecular Weight : 167.16 g/mol (smaller due to lack of cyclopropane and bromine).
    • Applications : Simpler structure suited for straightforward aldehyde-mediated reactions .
2.2.2. Taxane C-Ring Precursor
  • Structure : (1R,2S,3R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(1-tosyl-1H-indol-3-yl)cyclopropane-1-carbaldehyde .
  • Key Differences: Complexity: Silyl-protected hydroxyl and indole groups vs. the target’s simpler structure.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde (Target) C₁₀H₁₀BrNO₂ 256.10 3-Bromo-pyridinyloxy, cyclopropane Cross-coupling intermediate
1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde C₁₀H₁₀FNO₂ 195.19 5-Fluoro-pyridinyloxy, cyclopropane Discontinued; lab reagent
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₅H₁₇BrN₂O 321.22 3-Bromo-phenyl, carboxamide, cyclopropene Crystalline solid; hydrogen bonding
3,6-Dimethoxypyridine-2-carbaldehyde C₈H₉NO₃ 167.16 Dimethoxy-pyridine, carbaldehyde Building block

Research Findings and Trends

  • Reactivity : The target’s bromine atom facilitates metal-catalyzed coupling reactions, unlike fluorine or methoxy substituents .
  • Synthesis Complexity : The target’s structure allows simpler synthesis compared to the taxane precursor, which requires chiral resolution and protective groups .
  • Market Trends : Brominated compounds are prioritized for coupling reactions, while discontinued fluorinated analogs (e.g., ) may reflect niche applications.

Preparation Methods

Preparation of the 3-Bromopyridin-2-yl Precursor

The 3-bromopyridin-2-yl fragment is typically introduced via halogenation of a pyridine derivative or by using pre-halogenated pyridine reagents.

  • Halogenation route: A common method involves bromination of 2-hydroxypyridine derivatives or 2-acetylpyridine derivatives under controlled conditions. For example, treatment of 3-acetylpyridine with bromine in hydrobromic acid/acetic acid medium at 5°C followed by warming to 40-70°C yields 3-(2-bromoacetyl)pyridine hydrobromide, a key intermediate.

  • Alternative halogenated pyridine reagents: Commercially available 3-bromopyridin-2-ol or related compounds can be used directly for subsequent coupling reactions.

Step Reagents & Conditions Yield (%) Notes
Bromination of 3-acetylpyridine Br2 in HBr/AcOH at 5°C to 70°C ~45% Produces 3-(2-bromoacetyl)pyridine hydrobromide

Synthesis of the Cyclopropane-1-carbaldehyde Core

The cyclopropane ring bearing the aldehyde functionality is synthesized through cyclopropanation methods, often involving halogenated cyclopropanes or donor-acceptor cyclopropanes.

  • Corey–Chaykovsky cyclopropanation: This method uses sulfur ylides to cyclopropanate α,β-unsaturated ketones or chalcones, yielding 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. This approach allows for the introduction of aldehyde groups adjacent to the cyclopropane ring.

  • Tribromocyclopropane intermediates: Synthesis of 1,1,2-tribromocyclopropanes is achieved by reaction of vinyl bromides with bromoform and base, followed by lithium-halogen exchange and reaction with boronic esters and aldehydes to yield functionalized cyclopropanes.

Step Reagents & Conditions Yield (%) Notes
Corey–Chaykovsky cyclopropanation Sulfur ylide + 2-hydroxychalcone, N2 atmosphere High Produces donor–acceptor cyclopropanes
Tribromocyclopropane formation Vinyl bromide + CHBr3 + base, room temp, 5 days ~25% Purified by silica gel chromatography

Formation of the Ether Linkage: Coupling of Bromopyridinyl and Cyclopropane Moieties

The critical step in the synthesis of 1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is the formation of the ether bond connecting the bromopyridinyl group to the cyclopropane ring via a methylene bridge.

  • Nucleophilic substitution approach: The cyclopropane bearing a hydroxymethyl or similar nucleophilic group can be reacted with 3-bromopyridin-2-yl halides or derivatives under basic conditions to form the ether linkage.

  • Use of potassium carbonate as base: In analogous bromopyridinyl ether syntheses, potassium carbonate in aqueous or organic solvent is used to neutralize the reaction mixture and promote nucleophilic substitution.

  • Temperature control: Reactions are typically conducted at mild temperatures (15–50°C) to optimize yield and minimize side reactions.

Step Reagents & Conditions Yield (%) Notes
Ether formation Cyclopropane hydroxymethyl + 3-bromopyridin-2-yl halide, K2CO3, 15-50°C ~90% High purity product after filtration

Representative Synthetic Route Summary

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%)
1 Bromination 3-Acetylpyridine Br2, HBr/AcOH, 5–70°C 3-(2-Bromoacetyl)pyridine hydrobromide 45
2 Cyclopropanation α,β-Unsaturated ketone or vinyl bromide Sulfur ylide or CHBr3 + base Functionalized cyclopropane aldehyde 25–90
3 Ether bond formation Cyclopropane hydroxymethyl + bromopyridinyl derivative K2CO3, aqueous/organic solvent, 15–50°C This compound ~90

Research Findings and Notes

  • The use of phosphorus tribromide (PBr3) and bromine in sequence is effective for selective bromination in pyridine derivatives, enabling high yields of bromopyridinyl intermediates.

  • Corey–Chaykovsky cyclopropanation allows for stereoselective access to cyclopropane aldehydes, providing a platform for further functionalization.

  • Prolonged reaction times and controlled temperatures are critical for optimizing yields in tribromocyclopropane syntheses and subsequent transformations.

  • Potassium carbonate is a preferred base for neutralization and promotion of nucleophilic substitution in the ether formation step, ensuring mild reaction conditions and high product purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Key synthetic strategies include cyclopropanation via [2+1] cycloaddition and nucleophilic substitution of brominated pyridine precursors. For example, coupling a bromopyridinyl ether with a cyclopropane-carbaldehyde precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a typical route . Optimization involves adjusting solvent polarity (acetonitrile vs. DMF), catalyst loading (e.g., Lewis acids), and reaction time (12–24 hrs) to improve yields (>70%) while minimizing side reactions like aldehyde oxidation.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm cyclopropane ring protons (δ 0.8–1.2 ppm for CH₂ groups) and aldehyde proton (δ 9.5–10.0 ppm) .
  • IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and pyridine C-Br vibration (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 296.0) and isotopic patterns for bromine .

Q. What safety protocols are recommended when handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to the compound’s irritant properties.
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr).
  • Store under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation. Follow GHS guidelines for brominated compounds, including emergency spill protocols .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The ring strain (~27 kcal/mol) increases electrophilicity at the aldehyde group, facilitating nucleophilic attacks (e.g., Grignard additions). Kinetic studies using DFT calculations can model transition states, while experimental probes (e.g., competing reactions with NaBH₄ vs. organometallic reagents) quantify reactivity differences compared to non-strained analogs .

Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Test analogs with varying substituents (Table 1) to isolate structural contributors to activity.

  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays to account for potency variations.

  • Metabolic Stability Assays : Evaluate if differences arise from cytochrome P450-mediated degradation .

    Table 1: Structural Analogs and Key Features

    CompoundSubstituentReported Activity
    1-(2-Chloropyridin-3-yl)cyclopropaneCl instead of BrNeuropharmacological
    5-Chloro-2-pyridinylmethanolHydroxymethyl groupAntimicrobial
    Cyclopropanecarboxamide derivativesAmide substitutionBroad bioactivity

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to pyridine-sensitive targets (e.g., kinases). Focus on halogen bonding between Br and protein backbone carbonyls .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with experimental IC₅₀ values to refine predictions .

Methodological Notes

  • Data Contradictions : Cross-referenced synthesis protocols and biological activities from multiple studies to ensure consistency.
  • Advanced Techniques : Emphasized mechanistic studies (e.g., DFT, MD) to address research depth.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(((3-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

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